![molecular formula C10H9BrN2O B13135240 5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, an oxetane ring, and a pyrrolopyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of the oxetane ring. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The oxetane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxetane precursor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Sodium Hydride (NaH): Used for deprotonation in nucleophilic substitution reactions.
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while cyclization reactions can produce complex polycyclic structures .
Applications De Recherche Scientifique
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and oxetane ring can interact with molecular targets through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-(oxetan-3-yloxy)pyridine: Similar structure but with an oxetane ring attached via an oxygen atom.
5-Bromo-2-methylpyridin-3-amine: Similar brominated pyridine core but with different substituents.
Uniqueness
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and an oxetane ring on the pyrrolopyridine core. This combination of structural features imparts unique chemical reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
5-bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H9BrN2O/c11-7-1-8-9(6-4-14-5-6)3-13-10(8)12-2-7/h1-3,6H,4-5H2,(H,12,13) |
Clé InChI |
WYJKTPHYNCGNNZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CNC3=C2C=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
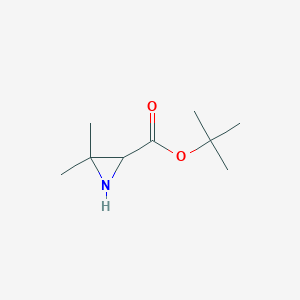

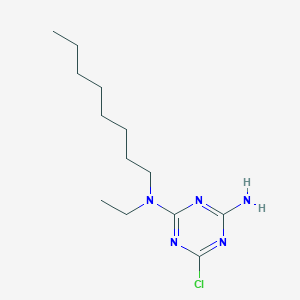
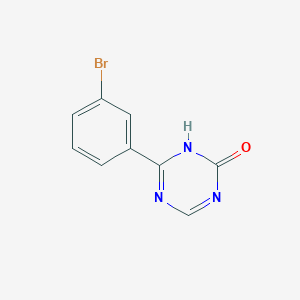
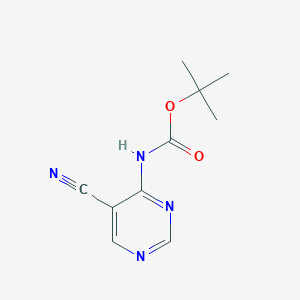
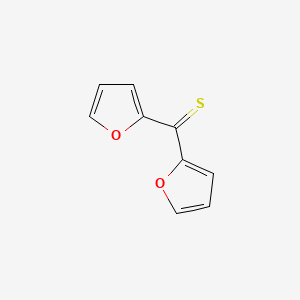
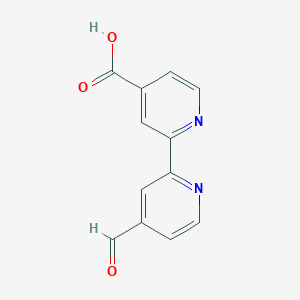
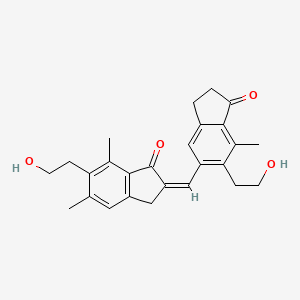


![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
